Dimethyl 5-{3-[2-(4-methylbenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate
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Overview
Description
5-[3-[[(4-methylphenyl)-oxomethyl]hydrazo]-2,5-dioxo-1-pyrrolidinyl]benzene-1,3-dicarboxylic acid dimethyl ester is an amidobenzoic acid.
Scientific Research Applications
Synthesis and Reactivity
- Dimethyl isophthalate has been used in synthesis studies, reacting with hydrazine hydrate to give isophthalic dihydrazide, leading to the formation of various biologically active compounds including antibacterial agents (De-jiang Li, Feijun Dan, & Heqing Fu, 2008).
- It's also utilized in the synthesis of nitrogen-bridged heterocycles and novel polybenzimidazoles containing phthalazinone moieties, emphasizing its versatility in creating a range of compounds with potential applications in different fields of chemistry and materials science (A. Kakehi, H. Suga, Y. Okumura, & Takashi Nishi, 2010); (Cheng Liu, Xiuping Li, Jing Xu, & X. Jian, 2011).
Polymer Research
- In polymer science, derivatives of dimethyl isophthalate have been studied for their potential in creating high-performance materials. Polybenzimidazoles containing 4-phenyl phthalazinone moieties, for instance, show excellent thermal stability and are of interest for applications requiring high-temperature resistance (Xiuping Li, Cheng Liu, Shou-hai Zhang, Guipeng Yu, & X. Jian, 2012).
Catalysis
- Dimethyl 5-aryl-2,3-dihydro-3,3 dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates, a related compound, has been used in catalytic studies, indicating the role of dimethyl isophthalate derivatives in developing new catalysts (C. Turk, L. Golič, Lovro Selič, J. Svete, & B. Stanovnik, 2002).
Properties
Molecular Formula |
C22H21N3O7 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
dimethyl 5-[3-[2-(4-methylbenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H21N3O7/c1-12-4-6-13(7-5-12)19(27)24-23-17-11-18(26)25(20(17)28)16-9-14(21(29)31-2)8-15(10-16)22(30)32-3/h4-10,17,23H,11H2,1-3H3,(H,24,27) |
InChI Key |
MRJUFPTYMKONJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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